![molecular formula C18H21N7O B2859899 N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine CAS No. 946298-78-8](/img/structure/B2859899.png)
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR, and cryo-EM . For related compounds, such as 2-morpholinoethyl-substituted benzimidazolium salts, the molecular structure was established by single-crystal X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of 2-morpholinoethyl-substituted benzimidazolium salts were characterized using 1H and 13C NMR, FTIR, and elemental analysis .
Scientific Research Applications
Cancer Research
“N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine” has been studied for its cytotoxic effects on cancer cells . Specifically, it has been tested on HeLa cells, which are derived from cervical cancer . The compound was found to have cytotoxic effects similar to cisplatin, a commonly used chemotherapy drug .
Drug Discovery
This compound is also used in the field of drug discovery. Its diverse applications range from the synthesis of new compounds to the testing of these compounds’ effects on various biological systems.
Material Synthesis
“N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine” is used in material synthesis. It serves as a building block in the creation of new materials with potential applications in various fields.
Biological Environment Stability
The compound has been evaluated for its stability in different biological environments. This is crucial in drug development as it determines how long a drug will remain effective in the body.
Biodistribution and Pharmacokinetics
Preclinical studies using animal models have been conducted to assess the biodistribution, pharmacokinetics, and potential therapeutic efficacy of the compound. These studies help in understanding how the compound is distributed in the body, how it is absorbed and eliminated, and its potential therapeutic effects.
Targeted Radionuclide Therapy
The compound has been specifically designed as a chelator for the radioisotope ¹¹¹In (Indium-111) for potential applications in medical imaging and targeted radionuclide therapy. This allows for the targeted delivery of radiation to cancer cells, minimizing damage to healthy cells.
Mechanism of Action
Target of Action
The primary target of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that metabolizes monoamines, including key neurotransmitters such as serotonin and norepinephrine .
Mode of Action
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine acts as a selective, reversible inhibitor of MAO-A . By inhibiting MAO-A, it prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters . This can help alleviate symptoms of conditions like depression .
Biochemical Pathways
The inhibition of MAO-A affects the monoaminergic pathway . This pathway involves the synthesis, release, reuptake, and degradation of monoamine neurotransmitters. By inhibiting MAO-A, N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine increases the availability of these neurotransmitters, enhancing monoaminergic transmission .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors like dosage, route of administration, and individual patient characteristics .
Result of Action
The result of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine’s action is an increase in the levels of monoamine neurotransmitters . This can lead to improved mood and reduced symptoms in conditions like depression . The exact cellular and molecular effects would depend on the specific context and the individual’s overall neurochemical state .
properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-2-4-14(5-3-1)22-17-15-16(20-7-6-19-15)23-18(24-17)21-8-9-25-10-12-26-13-11-25/h1-7H,8-13H2,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWIIRDCWJHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.